BIRG 613 BS-d7
描述
BIRG 613 BS-d7 (CAS: Not explicitly provided; molecular formula: C15H9D7N4O) is a deuterium-labeled derivative of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. This compound is specifically engineered with seven deuterium atoms, replacing hydrogen atoms at specific positions, to enhance metabolic stability and serve as an internal standard in pharmacokinetic and bioanalytical studies . Its isotopic labeling ensures minimal interference with biological assays while providing high precision in quantifying nevirapine and its metabolites in complex matrices.
属性
分子式 |
C₁₅H₉D₇N₄O |
|---|---|
分子量 |
275.36 |
同义词 |
5,11-Dihydro-4-methyl-11-propyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one-d7 |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Similarities
BIRG 613 BS-d7 belongs to a class of nevirapine derivatives and metabolites. Key structurally related compounds include:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Primary Use |
|---|---|---|---|---|---|
| BIRG 613 BS-d7 | - | C15H9D7N4O | ~287.35 g/mol* | Deuterium-labeled nevirapine derivative | Internal standard for metabolic studies |
| BIRG 613 BS | 287980-58-2 | C15H16N4O | 268.32 g/mol | Non-deuterated parent compound | Nevirapine synthesis intermediate |
| 3-Bromo Nevirapine | 284686-21-1 | C15H13BrN4O | 353.20 g/mol | Bromine substitution at position 3 | Metabolic intermediate |
| Nevirapine Dimer | 1391054-30-0 | C30H26N8O2 | 530.58 g/mol | Dimeric form of nevirapine | Impurity profiling in drug formulation |
| Dolutegravir-d4 | - | C20H15D4F2N3O5 | ~429.41 g/mol* | Deuterium-labeled integrase inhibitor | Analytical reference standard |
*Calculated based on isotopic substitution.
Key Observations:
- Isotopic Labeling: BIRG 613 BS-d7’s deuterium substitution distinguishes it from non-labeled analogs like BIRG 613 BS. This modification reduces metabolic degradation rates compared to its parent compound, a critical advantage in tracer studies .
- Functional Groups : Unlike 3-Bromo Nevirapine, which introduces bromine to alter binding affinity, BIRG 613 BS-d7 retains nevirapine’s core structure, ensuring compatibility with existing assays targeting the parent drug .
- Molecular Weight : The dimeric form (Nevirapine Dimer) has nearly double the molecular weight of BIRG 613 BS-d7, impacting solubility and pharmacokinetic behavior .
Pharmacokinetic and Analytical Performance
- Metabolic Stability : Deuterium in BIRG 613 BS-d7 slows CYP450-mediated oxidation, extending its half-life relative to BIRG 613 BS. This property is critical for accurate quantification in long-term metabolic studies .
- Analytical Utility : While Dolutegravir-d4 serves a similar role as an isotopic internal standard, it targets integrase inhibitors rather than NNRTIs, limiting cross-reactivity in nevirapine-specific assays .
- Impurity Profiling : Nevirapine Dimer, unlike BIRG 613 BS-d7, is monitored as a process-related impurity rather than a reference standard, reflecting divergent quality control applications .
Role in Antiviral Drug Development
BIRG 613 BS-d7 has been pivotal in elucidating nevirapine’s metabolic pathways, particularly in identifying hydroxylated and glucuronidated metabolites. Studies using this compound have revealed:
- Quantitative Precision : Deuterium labeling minimizes isotopic interference, achieving >99% accuracy in LC-MS/MS analyses .
- Comparative Metabolism : Unlike 3-Bromo Nevirapine, which exhibits altered binding to reverse transcriptase, BIRG 613 BS-d7 maintains nevirapine’s enzymatic interactions, ensuring biological relevance .
Limitations and Challenges
- Synthesis Complexity: Introducing seven deuterium atoms requires specialized isotopic precursors, increasing production costs compared to non-deuterated analogs .
- Structural Specificity: BIRG 613 BS-d7 cannot replace standards for structurally distinct antivirals (e.g., Dolutegravir-d4), necessitating compound-specific isotopic analogs .
常见问题
Basic Research Questions
Q. What key physicochemical properties of BIRG 613 BS-d7 should researchers prioritize during initial experimental design?
- Prioritize properties critical to its function and stability, such as solubility, thermal stability, and reactivity under standard laboratory conditions. For example, solubility impacts formulation in biological assays, while thermal stability informs storage protocols. Use techniques like differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) for validation .
- Methodological Tip : Begin with literature reviews to identify baseline properties, then design pilot experiments to confirm these under controlled conditions. Cross-reference findings with existing databases to ensure consistency .
Q. Which analytical techniques are most suitable for verifying the structural integrity of BIRG 613 BS-d7?
- Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are gold standards for confirming molecular structure. Pair these with X-ray crystallography for crystalline forms. For purity assessment, combine HPLC with ultraviolet-visible (UV-Vis) spectroscopy .
- Methodological Tip : Always include internal standards and replicate analyses to minimize instrument variability. Document raw and processed data separately to enhance reproducibility .
Q. How should researchers formulate hypotheses when investigating BIRG 613 BS-d7's biological activity?
- Base hypotheses on mechanistic insights from analogous compounds or preliminary data. For example: "BIRG 613 BS-d7 will inhibit [Target X] with greater specificity than [Compound Y] due to its unique substituent at position 7." Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure testable predictions .
- Methodological Tip : Ensure hypotheses are narrow and falsifiable. Avoid overly broad statements (e.g., "This compound will cure Disease Z") that lack measurable outcomes .
Advanced Research Questions
Q. How can researchers optimize synthesis protocols to address batch-to-batch variability in BIRG 613 BS-d7 production?
- Conduct factorial design experiments to identify critical process parameters (e.g., temperature, catalyst concentration). Use statistical tools like ANOVA to analyze variance between batches. Implement quality-by-design (QbD) principles to establish robust operating ranges .
- Methodological Tip : Archive samples from each batch for retrospective analysis. Include negative controls (e.g., reaction mixtures without catalysts) to isolate sources of variability .
Q. What strategies resolve contradictory data in dose-response studies involving BIRG 613 BS-d7?
- First, assess experimental conditions (e.g., cell line viability, solvent compatibility). If discrepancies persist, perform meta-analyses of aggregated data to identify outliers or confounding variables. Use Bland-Altman plots or coefficient of variation (CV) calculations to quantify consistency .
- Methodological Tip : Triangulate results with orthogonal assays (e.g., enzymatic activity vs. cellular viability) to confirm biological relevance. Document all methodological details, including instrument calibration logs, to enable peer validation .
Q. What advanced methodologies are recommended for studying BIRG 613 BS-d7's stability under physiological conditions?
- Simulate physiological environments (e.g., buffer systems mimicking blood pH, temperature) and monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accelerated stability studies (e.g., elevated temperatures) can predict shelf-life, but validate findings under real-time conditions .
- Methodological Tip : Include degradation products in analytical workflows and reference them against known impurities. Use kinetic modeling to extrapolate long-term stability .
Q. How should researchers design comparative studies between BIRG 613 BS-d7 and structurally similar compounds?
- Employ head-to-head assays under identical experimental conditions. Focus on key metrics like binding affinity, selectivity, and off-target effects. Use computational tools (e.g., molecular docking) to rationalize differences in activity .
- Methodological Tip : Predefine equivalence margins (e.g., ±10% efficacy difference) to determine clinical or mechanistic significance. Avoid "shotgun" comparisons without a clear hypothesis .
Methodological Best Practices
- Data Integrity : Separate raw data from processed results in appendices, retaining original files for audit trails. Use tools like electronic lab notebooks (ELNs) for traceability .
- Ethical Compliance : Obtain institutional review for studies involving human-derived materials. Clearly document safety protocols (e.g., handling of hazardous intermediates) .
- Peer Review : Submit detailed experimental sections for reproducibility, including instrument models, software versions, and reagent lot numbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
